Methyl Cyclobutanecarbimidate Hydrochloride
Description
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
methyl cyclobutanecarboximidate;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-8-6(7)5-3-2-4-5;/h5,7H,2-4H2,1H3;1H |
InChI Key |
NTBBFNUOUFKWSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1CCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Ester-Amine Reaction under Autoclave Conditions
One established method involves refluxing an ester derivative of cyclobutane with ammonia or an amine in the presence of sodium methoxide in methanol at low temperature (~0°C) to form the carbimidate intermediate. The reaction mixture is then subjected to autogenous pressure (200–800 psi) in an autoclave at elevated temperatures (100°C to above) for 18 to 72 hours to complete the amidation. The product is recovered by solvent removal under vacuum, extraction with organic solvents such as ethyl acetate, and evaporation to yield the cyclobutane carboxamide, which can be converted to the hydrochloride salt by treatment with hydrochloric acid.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Cyclobutane ester + sodium methoxide in methanol at 0°C | Dissolution and saturation with ammonia/amine |
| 2 | Autoclave reaction at 100–150°C, 200–800 psi, 18–72 h | Amidation under pressure |
| 3 | Solvent removal and extraction | Isolation of cyclobutane carboxamide |
| 4 | Reaction with HCl | Formation of hydrochloride salt |
Preparation via Reaction of Acid Chloride Salt with Ammonia or Amine
Another synthetic route involves the reaction of cyclobutyl acid chloride salts with ammonia or organic amines dissolved in water and inert solvents such as anhydrous ether. This reaction proceeds at room temperature, producing the amide product that is separated by filtration and evaporation of the ether filtrate under vacuum. This method allows for mild reaction conditions and straightforward isolation of the hydrochloride salt form of the carbimidate.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Cyclobutyl acid chloride salt + ammonia/amine in ether/water | Nucleophilic substitution to form amide |
| 2 | Filtration and vacuum evaporation | Isolation of amide product |
| 3 | Treatment with HCl | Formation of hydrochloride salt |
Related Synthetic Insights from Analogous Compounds
While direct detailed protocols for this compound are limited, synthesis of related cyclobutanecarbimidate derivatives provides valuable insights. For example, ethyl cyclopropanecarbimidate hydrochloride synthesis involves addition of the imidate hydrochloride to saturated ammonia solutions in ethanol at room temperature, followed by solvent removal and purification. Reaction yields vary depending on conditions such as temperature, solvent, and the presence of catalysts like iodine and cesium carbonate.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Ammonia in ethanol | 20°C, overnight stirring | ~46 |
| Iodine, Cs2CO3 in o-dichlorobenzene | 130°C, 16 h | ~7 |
This suggests that mild conditions with ammonia in ethanol are favorable for carbimidate formation, which can be adapted for methyl cyclobutanecarbimidate derivatives.
Industrial Preparation of Bromomethyl Cyclobutane as a Precursor
The preparation of bromomethyl cyclobutane, a potential precursor for carbimidate synthesis, is achieved by bromination of cyclobutyl methanol using brominating agents like bromo-succinimide in the presence of triphenyl phosphite or diisooctyl phenyl phosphite as catalysts in aprotic solvents such as methylene dichloride or ether. The reaction temperature is controlled between 20°C and 40°C, with stirring for 1–6 hours. The product is purified by washing, drying, and distillation, yielding bromomethyl cyclobutane with high purity (~98%) and yields around 72–75%.
| Embodiment | Cyclobutyl Methanol (g/mol) | Catalyst (g/mol) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| Mono | 86 g (1 mol) | Triphenyl phosphite 372 g (1.2 mol) | Methylene dichloride | 38 ± 2 | 4 | 72 | 98.3 |
| Bis | 430 g (5 mol) | Triphenyl phosphite 1706 g (5.5 mol) | Methylene dichloride | 35 ± 2 | 6 | 75 | 98.6 |
| Tri | 86 g (1 mol) | Diisooctyl phenyl phosphite 573 g (1.5 mol) | Ether | 38 ± 2 | 4 | 73 | 98.2 |
This bromomethyl cyclobutane can subsequently be converted into carbimidate derivatives by nucleophilic substitution with methylamine or related amines, followed by hydrochloride salt formation.
Analysis of Preparation Methods
Reaction Conditions and Optimization
- Temperature and Pressure: Amidation reactions benefit from elevated temperatures (100–150°C) and autogenous pressures (200–800 psi) to drive the conversion of esters to carbimidates efficiently.
- Solvent Choice: Methanol is commonly used for dissolving reactants and sodium methoxide catalyst; ether and methylene dichloride serve as inert solvents in halide substitution and bromination steps.
- Reaction Time: Extended reaction times (18–72 hours) ensure complete conversion, though optimization can reduce this depending on catalyst and temperature.
- Purification: Vacuum distillation, solvent extraction, and crystallization are standard to achieve high purity (>98%) products suitable for further applications.
Yields and Purity
Reported yields for bromomethyl cyclobutane intermediates range from 72% to 75% with purity exceeding 98%, indicating efficient and scalable processes. Carbimidate formation yields vary but can reach moderate to high levels (~46% under mild conditions with ammonia in ethanol), with potential for improvement under optimized catalytic conditions.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Ester amidation in autoclave | Cyclobutane ester | Sodium methoxide, ammonia, methanol, 100–150°C, 200–800 psi, 18–72 h | Moderate to high | >98 | High pressure and temperature required |
| Acid chloride + amine in ether | Cyclobutyl acid chloride salt | Ammonia or amine in anhydrous ether, RT | Moderate | High | Mild conditions, simple isolation |
| Bromomethyl cyclobutane synthesis | Cyclobutyl methanol | Bromo-succinimide, triphenyl phosphite, methylene dichloride, 20–40°C, 1–6 h | 72–75 | ~98 | Industrially scalable precursor synthesis |
| Ammonia in ethanol | Imidate hydrochloride | Saturated ammonia solution, 20°C, overnight | ~46 | Not specified | Mild conditions, lower yield |
Chemical Reactions Analysis
Types of Reactions
Methyl Cyclobutanecarbimidate Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclobutanecarboxylic acid derivatives, while reduction may produce cyclobutanemethanol derivatives.
Scientific Research Applications
Methyl Cyclobutanecarbimidate Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl Cyclobutanecarbimidate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between Methyl Cyclobutanecarbimidate Hydrochloride and related compounds:
Structural and Functional Insights :
- Cyclobutane vs. Linear Chains : Cyclobutane-containing compounds (e.g., entries 1, 2, 4, 5) exhibit higher ring strain and conformational rigidity compared to linear analogs like Methyl Valerimidate Hydrochloride. This strain may enhance reactivity in ring-opening reactions or reduce metabolic stability in vivo .
- Imidate vs. Amine/Ester Derivatives: Imidates (entries 1, 3) are more electrophilic due to the imino ether group, making them prone to nucleophilic attack. In contrast, amines (entries 4, 5) are basic and form stable salts, while esters (entry 2) are hydrolytically labile .
- Hydrochloride Salt Effects : All compounds benefit from improved aqueous solubility due to the hydrochloride counterion, critical for biological testing or formulation .
Biological Activity
Methyl Cyclobutanecarbimidate Hydrochloride is a compound of interest due to its potential biological activities and applications in pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutane ring structure, which contributes to its biological activity. The compound's molecular formula is with a molecular weight of approximately 133.59 g/mol. The presence of the carbimidate functional group is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways. For instance, it may interact with serine proteases or other hydrolases, affecting their catalytic activity.
- Receptor Modulation : It may also modulate receptor activities, impacting signal transduction pathways essential for cellular responses.
Biological Activity Profiles
Research indicates that this compound exhibits diverse biological activities. These include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anticancer Potential : Some studies have explored its potential as an anticancer agent, particularly in targeting specific cancer cell lines through apoptosis induction.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies : A study demonstrated that the compound effectively inhibited enzyme activity in vitro at concentrations lower than 10 µM, indicating potent biological effects (Table 1).
-
Antimicrobial Testing : In a recent assay, this compound showed significant antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 15 µg/mL (Table 2).
Bacterial Strain MIC (µg/mL) Reference Staphylococcus aureus 15 Escherichia coli 30 - Cell Line Studies : In cell line experiments, this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent (Figure 1). Figure 1: Apoptosis Induction
Q & A
Q. What are the recommended methods for synthesizing Methyl Cyclobutanecarbimidate Hydrochloride, and how can reaction conditions be optimized?
Synthesis typically involves multi-step protocols, including cyclobutane ring formation, imidate group introduction, and hydrochlorination. Key steps may include nucleophilic substitution or condensation reactions under anhydrous conditions. To optimize yield and purity, employ factorial design experiments to test variables like temperature, solvent polarity, and stoichiometric ratios . For hygroscopic intermediates (e.g., cyclobutylamine derivatives), use inert atmospheres (N₂/Ar) to prevent hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound and validating its purity?
- HPTLC-densitometry : For quantifying trace impurities (<0.1%) using mobile phases like chloroform-methanol-ammonia (e.g., 7:2:1 v/v) and UV detection at 254 nm .
- FTIR spectroscopy : To confirm functional groups (e.g., C=N stretch at ~1640–1680 cm⁻¹ for the imidate group) and compare against reference spectra .
- NMR (¹H/¹³C) : Assign cyclobutane ring protons (δ 1.5–2.5 ppm) and methyl ester groups (δ 3.6–3.8 ppm) .
Q. How should researchers handle solubility and stability challenges during in vitro assays?
The hydrochloride salt enhances water solubility, but pH-dependent degradation may occur. Prepare stock solutions in deionized water (pH 4–5) and store at –20°C. For long-term stability, use lyophilization and assess degradation via HPLC-UV with a C18 column (e.g., 5 µm, 150 mm) and 0.1% TFA/acetonitrile gradient .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. receptor activation)?
Contradictions may arise from assay conditions (e.g., ionic strength, co-solvents) or off-target effects. Use dose-response curves to validate target specificity and computational docking (e.g., AutoDock Vina) to predict binding affinities. Cross-validate findings with orthogonal assays, such as SPR (surface plasmon resonance) for binding kinetics .
Q. How can researchers design experiments to investigate the compound’s mechanism of action in nitric oxide (NO) modulation?
- In vitro : Use RAW 264.7 macrophages treated with LPS/IFN-γ and measure NO production via Griess reagent (absorbance at 540 nm) .
- In vivo : Administer the compound in rodent models (e.g., hypertension) and quantify plasma NO metabolites (nitrite/nitrate) via chemiluminescence .
- Mechanistic studies : Pair with L-NAME (NO synthase inhibitor) to confirm pathway involvement .
Q. What advanced statistical approaches are suitable for analyzing dose-dependent toxicity data?
Apply non-linear regression models (e.g., log-logistic for IC₅₀ calculations) and ANOVA with post-hoc tests (e.g., Bonferroni) to compare treatment groups. For high-throughput data, use machine learning (e.g., random forests) to identify toxicity predictors .
Methodological Considerations
Q. How should degradation products be identified and quantified during stability studies?
Use LC-MS/MS in positive ion mode (ESI+) to detect hydrolyzed products (e.g., cyclobutanecarboxylic acid). For quantification, develop a validated method with ≤15% RSD for precision and ≥80% recovery .
Q. What in silico tools are recommended for predicting metabolic pathways?
Leverage SwissADME for CYP450 metabolism predictions and METEOR (Lhasa Limited) to simulate Phase I/II transformations. Cross-reference with experimental hepatocyte microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
